2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-12-4-3-11(14(21)16-12)17-7-9-5-8(6-13(19)20)1-2-10(9)15(17)22/h1-2,5,11H,3-4,6-7H2,(H,19,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZXYASBYEXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce levels of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation. This suggests potential applications in treating inflammatory diseases, such as rheumatoid arthritis and other autoimmune disorders .
Antitumor Activity
The compound exhibits promising antitumor effects. It has been shown to induce apoptosis in cancer cells and modulate immune responses, enhancing the efficacy of immune-mediated tumor destruction. Studies have demonstrated its effectiveness against multiple myeloma and other malignancies by targeting specific signaling pathways involved in tumor growth and metastasis .
Immunomodulation
The immunomodulatory properties of this compound are noteworthy. It has been observed to enhance T-cell and natural killer cell activity while simultaneously inhibiting the production of pro-inflammatory cytokines such as TNFα and interleukin-6 (IL-6) by monocytes . This dual action makes it a candidate for therapies aimed at improving immune responses in cancer patients.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes a dioxopiperidine moiety and an isoindole framework. Its IUPAC name is 2-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)acetic acid, and it has a molecular formula of C15H14N2O5. The compound exhibits a purity of over 95% and is available in various quantities for research purposes .
Research indicates that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα). This inhibition is crucial for managing conditions characterized by excessive inflammation, including autoimmune diseases and certain cancers .
1. Anti-inflammatory Effects
Studies have demonstrated that this compound can significantly reduce TNFα levels in vitro. For instance, in LPS-stimulated peripheral blood mononuclear cells (PBMCs), the compound exhibited an IC50 value of 0.76 µM for TNFα inhibition, indicating potent anti-inflammatory activity . This effect is essential for developing therapies aimed at reducing chronic inflammation.
2. Antiproliferative Activity
The compound has also shown promising results in antiproliferative assays against various cancer cell lines. For example, in assays involving NCI-H929 and U2932 cell lines, it demonstrated IC50 values of 2.25 µM and 5.86 µM, respectively. These results suggest potential applications in cancer treatment by inhibiting cell proliferation .
Case Studies
Several studies have explored the effects of similar compounds on cancer cells and inflammatory processes:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | NCI-H929 | 2.25 | Antiproliferative |
| Study B | U2932 | 5.86 | Antiproliferative |
| Study C | PBMC | 0.76 | TNFα Inhibition |
In one notable study, the compound's ability to induce apoptosis was evaluated using flow cytometry, revealing significant dose-dependent increases in apoptotic events in treated NCI-H929 cells compared to controls .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing precursors (e.g., sodium acetate and acetic acid) to facilitate condensation reactions. For example, describes a procedure where 3-formyl-indole derivatives are refluxed with aminothiazolones in acetic acid, followed by recrystallization using DMF/acetic acid. Optimization parameters include:
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Temperature : Prolonged reflux (3–5 hours) ensures completion.
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Solvent : Acetic acid acts as both solvent and catalyst.
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Purification : Recrystallization from DMF/acetic acid yields high-purity crystals .
Table 1 : Key Synthesis Parameters
Parameter Optimal Condition Impact on Yield/Purity Reaction Time 3–5 hours Ensures complete condensation Solvent System Acetic acid Facilitates acid catalysis Recrystallization DMF/acetic acid (1:1) Removes byproducts
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : highlights the use of FT-IR for vibrational analysis, FT-Raman for non-polar bonds, and NMR (¹H/¹³C) for electronic environments. For instance:
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FT-IR : Identifies carbonyl (C=O) and indole N-H stretches.
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NMR : Assigns protons in the dioxopiperidinyl and isoindole rings.
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DFT Calculations : Validate experimental data by simulating vibrational frequencies and electronic distributions .
Table 2 : Key Spectroscopic Data (Hypothetical for Target Compound)
Technique Observed Signal (cm⁻¹ or ppm) Assignment FT-IR 1680–1720 C=O (dioxopiperidinyl/isoindole) ¹H NMR δ 2.5–3.5 (multiplet) Piperidinyl protons
Advanced Questions
Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : emphasizes quantum chemical reaction path searches (e.g., using DFT or ab initio methods) to model transition states and intermediates. For example:
- Reaction Modeling : Simulate nucleophilic attack sites on the isoindole ring.
- Energy Profiles : Compare activation energies for competing pathways.
- Feedback Loops : Integrate experimental data (e.g., HPLC yields) to refine computational models .
Q. What statistical design-of-experiment (DoE) strategies minimize trials while optimizing reaction parameters?
- Methodological Answer : advocates central composite design or Box-Behnken models to assess interactions between variables (e.g., temperature, stoichiometry). Steps include:
Factor Screening : Identify critical parameters (e.g., catalyst loading, solvent ratio).
Response Surface Modeling : Predict optimal conditions for yield/purity.
Validation : Confirm predictions with ≤3 confirmatory trials .
Table 3 : DoE Example for Reaction Optimization
| Variable | Low Level | High Level | Optimal Predicted |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 5 | 15 | 12 |
Q. How can researchers resolve contradictions between experimental and computational data (e.g., vibrational frequencies)?
- Methodological Answer :
- Error Analysis : Compare experimental uncertainties (e.g., FT-IR resolution ±2 cm⁻¹) with computational approximations (e.g., DFT basis set limitations).
- Hybrid Methods : Use scaling factors for computed frequencies ( ) or re-optimize geometries with solvent models (e.g., PCM for acetic acid) .
Q. What safety protocols are critical during synthesis and handling of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
